Dimethyl 6,7-dioxododecanedioate

Description

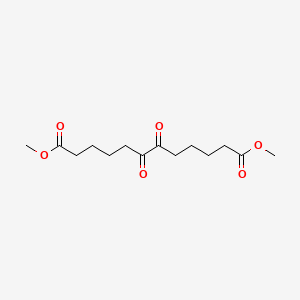

Dimethyl 6,7-dioxododecanedioate is a diester derivative of dodecanedioic acid (12-carbon chain) featuring two ketone functional groups at the 6th and 7th positions.

Properties

CAS No. |

141340-70-7 |

|---|---|

Molecular Formula |

C14H22O6 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

dimethyl 6,7-dioxododecanedioate |

InChI |

InChI=1S/C14H22O6/c1-19-13(17)9-5-3-7-11(15)12(16)8-4-6-10-14(18)20-2/h3-10H2,1-2H3 |

InChI Key |

MNEQOEMKTVHVTA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCC(=O)C(=O)CCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 6,7-dioxododecanedioate typically involves the esterification of dodecanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction scheme is as follows:

Dodecanedioic acid+2MethanolAcid catalystDimethyl 6,7-dioxododecanedioate+2Water

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and employ catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is continuously fed into the reactor, and the product is separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6,7-dioxododecanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dicarboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: Dodecanedioic acid derivatives.

Reduction: Hydroxy derivatives of the original compound.

Substitution: Amides or alcohol derivatives, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 6,7-dioxododecanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be utilized in the study of metabolic pathways involving dicarboxylic acids.

Industry: Used in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of Dimethyl 6,7-dioxododecanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release dodecanedioic acid, which can then participate in various biochemical pathways. The oxo groups may also play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physical Properties

The presence of dioxo groups in dimethyl 6,7-dioxododecanedioate introduces significant differences compared to saturated diesters:

Key Observations :

- Polarity : The dioxo groups in the target compound increase its solubility in polar solvents (e.g., acetone, DMSO) compared to saturated diesters, which are more lipophilic.

- Reactivity : The ketone groups enable nucleophilic additions or condensations (e.g., aldol reactions), expanding its utility in synthesizing heterocycles or complex esters. Saturated analogs primarily undergo ester-specific reactions (e.g., hydrolysis, transesterification).

Toxicity and Handling

While this compound’s toxicity profile is undocumented, analogous diesters like dimethyl pentadecanedioate and hexadecanedioate are classified as low-toxicity compounds. However, all require careful handling to avoid inhalation or dermal exposure . The dioxo groups may introduce additional reactivity risks (e.g., skin sensitization), warranting stricter safety protocols compared to saturated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.